

GSK4027 PCAF GCN5 bromodomain chemical probe

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Compound Focus: GSK 4027

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Biochemical Characterization of GSK4027

The following table summarizes the key biochemical and cellular potency data for GSK4027 [1] [2] [3].

Parameter	Value	Assay Description
PCAF Bromodomain (Ki)	1.4 nM	BROMOscan (competitive binding assay)
GCN5 Bromodomain (Ki)	1.4 nM	BROMOscan (competitive binding assay)
PCAF Bromodomain (IC ₅₀)	40 nM	TR-FRET binding competition (recombinant protein)
Cellular Target Engagement (IC ₅₀)	60 nM	NanoBRET assay in HEK293 cells (displacement from histone H3.3)
Selectivity (vs. BET family)	≥18,000-fold	BROMOscan panel
Selectivity (vs. other BRDs)	≥70-fold (e.g., BRPF3, BRD1)	BROMOscan panel
Aqueous Solubility	High	Not specified

Parameter	Value	Assay Description
Cellular Permeability	500 nm/s (PAMPA)	Artificial membrane permeability assay
Cytotoxicity	None up to 200 μ M	Cellular health assay (membrane permeability, etc.)

Experimental Protocols for Probe Validation

The potency and selectivity of GSK4027 were established using the following key methodologies.

Biochemical Binding Assays (BROMOscan)

- **Objective:** To determine binding affinity (K_i) and selectivity across a broad panel of bromodomains.
- **Method:** A competitive binding assay was performed by DiscoverX using their BROMOscan platform. The assay measures the probe's ability to displace a fixed concentration of a tracer ligand from various bromodomain proteins [1] [3] [4].

Time-Resolved FRET (TR-FRET) Assay

- **Objective:** To measure inhibitory concentration (IC_{50}) in a biochemical setting.
- **Method:**
 - **Protein:** A truncated recombinant PCAF bromodomain (amino acids 719-832) was used.
 - **Setup:** The assay was conducted in 384-well plates. A GST-tagged PCAF bromodomain was bound to a terbium-labeled anti-GST antibody. A fluorescein-labeled tracer ligand was used for binding competition.
 - **Readout:** The TR-FRET signal between terbium and fluorescein decreases as GSK4027 displaces the tracer. The IC_{50} is calculated from the displacement curve [1] [2] [3].

Cellular Target Engagement (NanoBRET)

- **Objective:** To confirm the probe engages its intended target in a live-cell context.
- **Method:**
 - **Cell Line:** HEK293 cells.

- **Setup:** Cells were co-transfected to express full-length human PCAF fused to NanoLuc (a luminescent donor) and histone H3.3 fused to HaloTag (a fluorescent acceptor).
- **Principle:** When the proteins are in close proximity, energy is transferred from NanoLuc to HaloTag, producing a BRET signal.
- **Testing:** Cells were treated with GSK4027 for 18 hours. If the probe binds the PCAF bromodomain, it disrupts the interaction with histone H3.3, reducing the BRET signal. The IC₅₀ is calculated from this reduction [1] [2].

GSK4028: The Essential Negative Control

A critical best practice in chemical probe use is pairing the probe with an inactive, structurally similar control.

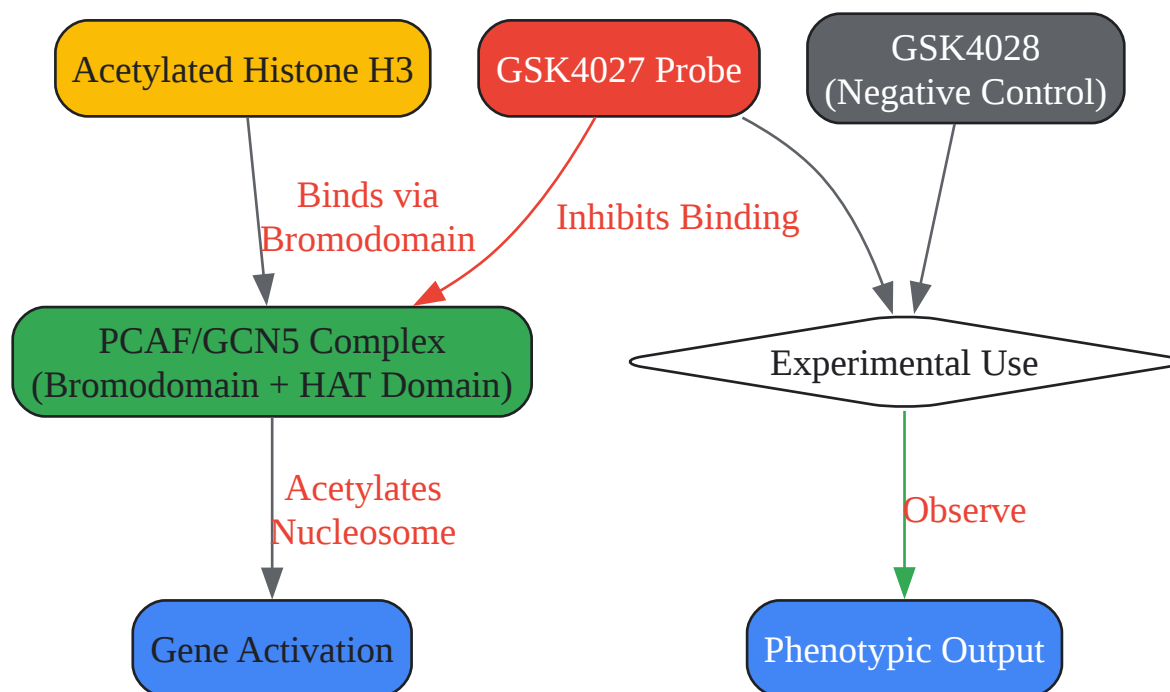
- **GSK4028** is the enantiomeric negative control for GSK4027. It is the (S,S)-enantiomer, whereas GSK4027 is the (R,R)-enantiomer [1] [2].
- This subtle structural change renders GSK4028 biologically inactive against the PCAF/GCN5 bromodomain. Any phenotypic effects observed with GSK4028, but not with GSK4027, can be attributed to off-target effects, providing a high level of experimental confidence [4].

Biological Context of PCAF/GCN5 Bromodomains

To understand the utility of GSK4027, it helps to know the biological role of its targets.

- **PCAF (KAT2B) and GCN5 (KAT2A)** are histone acetyltransferases (HATs) that function as part of large multi-protein complexes (like the SAGA complex) to acetylate histone tails, promoting a relaxed chromatin structure and gene activation [5] [6].
- The **C-terminal bromodomain** in these proteins is a "reader" module that specifically recognizes and binds to acetylated lysine residues on histones [7]. This binding is crucial for the recruitment, retention, and full enzymatic activity of the complexes on chromatin [5] [8].
- These proteins have been implicated in **retroviral infection, inflammation pathways, and cancer development**, making them potential therapeutic targets [1] [9].

The following diagram illustrates the mechanism of action of GSK4027 and the logical workflow for its use with the negative control.



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This detailed technical profile shows that GSK4027, used with its negative control GSK4028, is a high-quality chemical probe ideal for investigating the specific biological roles of the PCAF/GCN5 bromodomains in cellular models.

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References

1. | Structural Genomics Consortium GSK 4027 [thesgc.org]
2. GSK 4027 | PCAF Probe [medchemexpress.com]
3. | inhibitor/ GSK for the 4027 / chemical probe PCAF GCN 5 bromodomain [invivochem.com]
4. Probe GSK4027 [chemicalprobes.org]
5. The Bromodomain of Gcn5 Regulates Site Specificity of ... [pmc.ncbi.nlm.nih.gov]

6. Histone Acetyltransferase PCAF - an overview [sciencedirect.com]
7. The bromodomain interaction module [sciencedirect.com]
8. The Gcn5 Bromodomain of the SAGA Complex Facilitates ... [pmc.ncbi.nlm.nih.gov]
9. Discovery of a Potent, Cell Penetrant, and Selective p300/ ... [pubmed.ncbi.nlm.nih.gov]

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